molecular formula C28H27NO7S3 B400346 DIMETHYL 2-[8-ETHOXY-2,2-DIMETHYL-1-(2-PHENOXYACETYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE

DIMETHYL 2-[8-ETHOXY-2,2-DIMETHYL-1-(2-PHENOXYACETYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE

Cat. No.: B400346
M. Wt: 585.7g/mol
InChI Key: NQQLVBDHEMUBAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-(8-(ethyloxy)-2,2-dimethyl-1-[(phenyloxy)acetyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with a multifaceted structure. This compound features a quinoline core, a thioxo group, and a dithiole ring, making it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 2-[8-ETHOXY-2,2-DIMETHYL-1-(2-PHENOXYACETYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Thioxo Group: The thioxo group is introduced via a thionation reaction, often using reagents like Lawesson’s reagent or phosphorus pentasulfide.

    Attachment of the Ethyloxy and Phenyloxy Groups: These groups are typically introduced through nucleophilic substitution reactions, where ethyl and phenyl groups are substituted onto the quinoline core.

    Formation of the Dithiole Ring: The dithiole ring is formed through a cyclization reaction, often involving sulfur-containing reagents and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(8-(ethyloxy)-2,2-dimethyl-1-[(phenyloxy)acetyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the thioxo group or other parts of the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific groups within the molecule.

    Cyclization: Further cyclization reactions can be employed to create additional ring structures or to modify existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles or electrophiles are employed under appropriate conditions.

    Cyclization: Catalysts such as Lewis acids or bases, along with sulfur-containing reagents, are used to facilitate cyclization.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms of the compound.

Scientific Research Applications

Dimethyl 2-(8-(ethyloxy)-2,2-dimethyl-1-[(phenyloxy)acetyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials, such as polymers and advanced composites, due to its unique chemical properties.

Mechanism of Action

The mechanism by which DIMETHYL 2-[8-ETHOXY-2,2-DIMETHYL-1-(2-PHENOXYACETYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE exerts its effects involves several molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, altering their activity and function.

    Pathways Involved: It may modulate signaling pathways, such as those involved in cell growth, apoptosis, and inflammation, through its interactions with specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-(8-(methyloxy)-2,2-dimethyl-1-[(phenyloxy)acetyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate
  • Dimethyl 2-(8-(propyloxy)-2,2-dimethyl-1-[(phenyloxy)acetyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate

Uniqueness

The uniqueness of DIMETHYL 2-[8-ETHOXY-2,2-DIMETHYL-1-(2-PHENOXYACETYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it particularly valuable for applications requiring precise molecular interactions and specific reactivity profiles.

Properties

Molecular Formula

C28H27NO7S3

Molecular Weight

585.7g/mol

IUPAC Name

dimethyl 2-[8-ethoxy-2,2-dimethyl-1-(2-phenoxyacetyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C28H27NO7S3/c1-6-35-18-14-10-13-17-20(27-38-22(25(31)33-4)23(39-27)26(32)34-5)24(37)28(2,3)29(21(17)18)19(30)15-36-16-11-8-7-9-12-16/h7-14H,6,15H2,1-5H3

InChI Key

NQQLVBDHEMUBAZ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC2=C1N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)COC4=CC=CC=C4

Canonical SMILES

CCOC1=CC=CC2=C1N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)COC4=CC=CC=C4

Origin of Product

United States

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